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Compound of Interest

Compound Name: Butyl laurate

Cat. No.: B087112 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of Butyl Laurate

This guide provides a detailed overview of the spectroscopic data for butyl laurate, focusing

on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. It

is intended for researchers, scientists, and professionals in drug development and analytical

chemistry who require a thorough understanding of the characterization of this fatty acid ester.

Spectroscopic Data of Butyl Laurate
The following tables summarize the key spectroscopic data for butyl laurate.

FTIR Spectroscopic Data
The FTIR spectrum of butyl laurate is characterized by strong absorptions corresponding to

the ester functional group and the long alkyl chains.

Wavenumber (cm⁻¹) Intensity Assignment

~2925 Strong C-H stretch (asymmetric, CH₂)

~2855 Strong C-H stretch (symmetric, CH₂)

~1740 Very Strong C=O stretch (ester)[1]

~1465 Medium C-H bend (CH₂)

~1170 Strong C-O stretch (ester)[1]
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NMR Spectroscopic Data
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of

butyl laurate. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to

a standard reference, such as tetramethylsilane (TMS).

¹H NMR Spectroscopic Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.06 Triplet 2H -O-CH₂-CH₂-CH₂-CH₃

~2.28 Triplet 2H -C(=O)-CH₂-CH₂-

~1.62 Multiplet 2H -O-CH₂-CH₂-CH₂-CH₃

~1.26 Multiplet 16H -(CH₂)₈-

~0.92 Triplet 3H -O-CH₂-CH₂-CH₂-CH₃

~0.88 Triplet 3H
-CH₂-CH₃ (laurate

chain)

¹³C NMR Spectroscopic Data
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Chemical Shift (δ, ppm) Assignment

~173.9 C=O (Ester)[2]

~64.1 -O-CH₂-

~34.4 -C(=O)-CH₂-

~31.9 Alkyl Chain CH₂

~30.7 Alkyl Chain CH₂

~29.6 Alkyl Chain CH₂

~29.5 Alkyl Chain CH₂

~29.3 Alkyl Chain CH₂

~29.2 Alkyl Chain CH₂

~25.0 Alkyl Chain CH₂

~22.7 Alkyl Chain CH₂

~19.2 -O-CH₂-CH₂-CH₂-CH₃

~13.9 -O-CH₂-CH₂-CH₂-CH₃

~14.1 -CH₃ (laurate chain)

Experimental Protocols
The following are generalized protocols for obtaining FTIR and NMR spectra of a liquid sample

like butyl laurate. Instrument-specific parameters may require optimization.

Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation: A standard FTIR spectrometer equipped with a suitable sampling accessory,

such as an Attenuated Total Reflectance (ATR) crystal or salt plates (NaCl or KBr) for neat

liquid analysis.[3]

Methodology:
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Background Spectrum: Record a background spectrum of the empty sample compartment to

account for atmospheric CO₂ and H₂O vapor.[3]

Sample Preparation (Neat Liquid):

ATR: Place a small drop of butyl laurate directly onto the ATR crystal, ensuring complete

coverage of the crystal surface.

Salt Plates: Place a drop of butyl laurate between two salt plates to create a thin liquid

film.

Data Acquisition:

Place the sample into the spectrometer's sample holder.

Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to generate the final absorbance or transmittance spectrum.

Perform baseline correction and peak picking to identify the key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a

suitable probe.

Methodology:

Sample Preparation:

Dissolve approximately 5-20 mg of butyl laurate in 0.6-0.7 mL of a deuterated solvent

(e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is necessary to avoid large

solvent signals in the ¹H NMR spectrum.
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A small amount of a reference standard, such as tetramethylsilane (TMS), may be added

to the solvent for chemical shift calibration.

Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

"Lock" the spectrometer onto the deuterium signal of the solvent.

"Shim" the magnetic field to achieve a homogeneous field across the sample, which is

crucial for high-resolution spectra.

Acquire the ¹H NMR spectrum. This typically involves a short pulse sequence and a rapid

acquisition time.

Acquire the ¹³C NMR spectrum. This requires a longer acquisition time due to the lower

natural abundance and sensitivity of the ¹³C nucleus. Decoupling techniques are often

used to simplify the spectrum by removing C-H coupling.

Data Processing:

The raw data (Free Induction Decay, FID) is Fourier transformed to generate the

frequency-domain NMR spectrum.

Phase and baseline correct the spectrum.

Calibrate the chemical shift axis using the reference standard (TMS at 0 ppm).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the splitting patterns (multiplicity) in the ¹H NMR spectrum to deduce proton-

proton coupling information.

Visualized Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like butyl laurate.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis of Butyl Laurate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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